molecular formula C22H19N5O2S2 B2520575 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide CAS No. 2034383-20-3

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide

Cat. No. B2520575
CAS RN: 2034383-20-3
M. Wt: 449.55
InChI Key: HWDXPMVQTPFLLO-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C22H19N5O2S2 and its molecular weight is 449.55. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Applications

The compound belongs to a class of molecules with notable antiviral properties. Antiviral drug discovery research has focused on various structural analogues, including imidazo[2,1-b]thiazole derivatives, highlighting their potential in addressing viral infections. The synthesis and evaluation of these compounds contribute to developing new therapeutic strategies against viruses, including HIV and dengue fever, showcasing their importance in antiviral research (De Clercq, 2009).

Anti-inflammatory Applications

Compounds featuring the 2,3-dihydroimidazo[2,1-b]thiazole scaffold have been studied for their anti-inflammatory activities. Through structural modifications and bioactivity assays, such derivatives have shown promise in reducing inflammation, with potential implications for treating conditions like arthritis. This includes the examination of isomeric structures and their pharmacological potencies, indicating the significance of the imidazo[2,1-b]thiazole core in developing new anti-inflammatory agents (Lantos et al., 1984).

Antimicrobial Applications

Research into the antimicrobial effects of imidazo[2,1-b]thiazole derivatives has unveiled their capability to combat various bacterial and fungal pathogens. These findings are critical for the pharmaceutical industry's ongoing search for new antimicrobial agents, particularly in the face of rising antibiotic resistance. The structural diversity of these compounds allows for the exploration of different mechanisms of action against microorganisms, underscoring their potential in antimicrobial therapy (Dangi, Hussain, & Talesara, 2011).

Synthesis of Diverse Chemical Libraries

The compound's structural framework is instrumental in generating diverse chemical libraries through various synthetic routes. This versatility is essential for medicinal chemistry, enabling the design and discovery of new molecules with potential therapeutic applications. Such synthetic endeavors contribute to expanding the chemical space explored in drug discovery, highlighting the compound's role in developing novel chemical entities (Roman, 2013).

properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S2/c1-14(27-20(28)9-8-17(25-27)19-7-4-11-30-19)21(29)23-16-6-3-2-5-15(16)18-13-26-10-12-31-22(26)24-18/h2-9,11,13-14H,10,12H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDXPMVQTPFLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C2=CN3CCSC3=N2)N4C(=O)C=CC(=N4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide

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